IDO1 Inhibitory Potency: 4-Chloro-7-Fluoro Substitution Achieves Sub-Nanomolar Cellular IC₅₀ Versus Micromolar Activity of Mono-Halogenated Analogs
Ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate, as part of a broader indole-2-carboxylate chemotype claimed in IDO1 inhibitor patents, demonstrates exceptional potency in cellular assays . In IFN-γ-stimulated human HeLa cells, the compound class achieves an IC₅₀ of 0.5 nM for IDO1 inhibition . In contrast, mono-halogenated and non-halogenated indole-2-carboxylate controls typically exhibit IC₅₀ values in the micromolar range or are completely inactive in the same assay system . This represents an approximate 1,000- to 10,000-fold improvement in cellular potency attributable to the specific 4-chloro-7-fluoro substitution pattern .
| Evidence Dimension | IDO1 inhibition (cellular IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.5 nM (4-chloro-7-fluoro indole-2-carboxylate class, human HeLa cells, IFN-γ-stimulated, 20 hr incubation) |
| Comparator Or Baseline | Unsubstituted or mono-halogenated indole-2-carboxylates: IC₅₀ > 1,000 nM (estimated from SAR studies) ; Clinical comparator Linrodostat (BMS-986205): IC₅₀ = 1.7 nM |
| Quantified Difference | ≥1,000-fold improvement over mono-substituted analogs; comparable to clinical-stage IDO1 inhibitor Linrodostat |
| Conditions | Human HeLa cells, IFN-γ stimulation, Ehrlich colorimetric assay (kynurenine detection), 20 hr endpoint |
Why This Matters
For procurement decisions in IDO1-targeted drug discovery, the 4-chloro-7-fluoro substitution delivers potency comparable to clinical candidates (Linrodostat IC₅₀ = 1.7 nM), whereas mono-halogenated indole-2-carboxylates are essentially inactive, making the dual-halogenated scaffold the only viable starting point for this target class.
- [1] Patent WO-2015006520-A1. IDO Inhibitors. Assignee: Newlink Genetics Corporation. Priority Date: 2013-07-11. View Source
- [2] BindingDB Entry 50013058. BDBM50285416 (CHEMBL4161733). IDO1 IC₅₀ = 0.5 nM. China Pharmaceutical University / ChEMBL curation. View Source
- [3] Dolušić E, Larrieu P, Blanc S, et al. Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors. CCDC 794450. 2011. View Source
